LogP Differential: 5-Isopropyl-1-naphthol vs. Unsubstituted 1-Naphthol and 2-Naphthol
The XLogP3-AA value of 5-(propan-2-yl)naphthalen-1-ol is 3.9, representing an increase of 1.1 log units compared to 1-naphthol (XLogP3-AA = 2.8) and 1.2 log units compared to 2-naphthol (XLogP3-AA = 2.7) [1][2][3]. This difference of approximately one order of magnitude in the octanol-water partition coefficient arises solely from the C5 isopropyl substituent. The polar surface area remains constant at 20.2 Ų for both the substituted and unsubstituted 1-naphthol, indicating that the logP shift is driven purely by hydrophobic bulk rather than changes in hydrogen-bonding capacity [1]. Such a logP shift is of practical significance: in lead optimization, a ΔlogP of ≥1 is commonly considered sufficient to alter membrane permeability, plasma protein binding, and tissue distribution [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; TPSA = 20.2 Ų |
| Comparator Or Baseline | 1-Naphthol: XLogP3-AA = 2.8; 2-Naphthol: XLogP3-AA = 2.7 |
| Quantified Difference | ΔXLogP3-AA = +1.1 vs. 1-naphthol; +1.2 vs. 2-naphthol |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm) and ChemSrc database |
Why This Matters
For medicinal chemistry procurement, a ΔlogP of ≥1 between isomers is sufficient to alter ADME properties, membrane permeability, and off-target binding, meaning the C5-isopropyl regioisomer cannot be replaced by unsubstituted naphthol without changing the biological profile of a lead series.
- [1] PubChem. 5-(Propan-2-yl)naphthalen-1-ol. Compound Summary CID 12336388. XLogP3-AA = 3.9; TPSA = 20.2 Ų. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. 1-Naphthol. Compound Summary CID 7005. XLogP3-AA = 2.8. National Center for Biotechnology Information. View Source
- [3] PubChem. 2-Naphthol. Compound Summary CID 8663. XLogP3-AA = 2.7. National Center for Biotechnology Information. View Source
- [4] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
